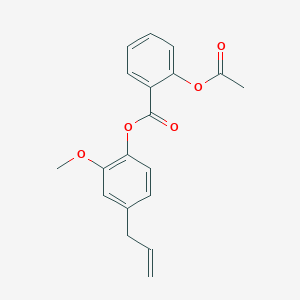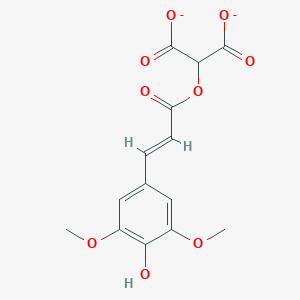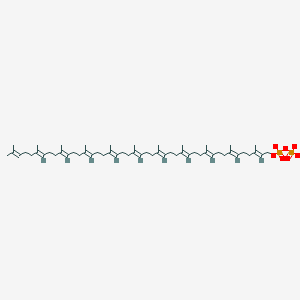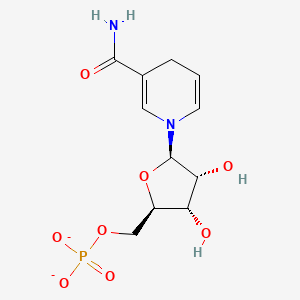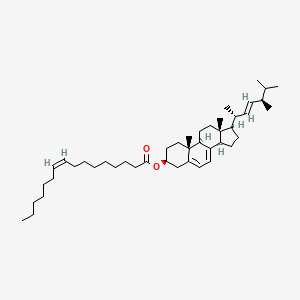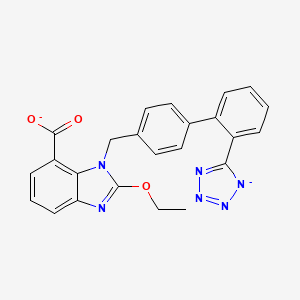
Protoaphin aglucone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoaphin aglucone is the aglycone of protaphin, a yellow hydroxylated quinoid pigment found in aphids. It is a member of biphenyls, a member of phenols, a benzoisochromanequinone and a member of p-quinones. It is a conjugate acid of a protoaphin aglucone(1-).
Applications De Recherche Scientifique
Enzymatic Conversion in Insects : Protoaphin aglucone is involved in pigment transformations in insects like the woolly aphid, Eriosoma lanigerum. An enzyme converts protoaphin aglucone into xanthoaphin, which is a pigment. This process is crucial for the coloration of these insects (Cameron, Sawyer, & Trikojus, 1977).
Anti-Inflammatory Properties : Protoaphin-fb, a variant of protoaphin aglucone isolated from Galla Rhois (a Korean medicinal plant), has shown promising anti-inflammatory effects. In studies involving murine macrophages, protoaphin-fb inhibited the release of inflammatory molecules like nitric oxide and prostaglandins, suggesting its potential use in treating inflammatory diseases (Hee Won Lee & Kim, 2017).
Role in Aphid Pigmentation : Research on aphids has identified protoaphin aglucone as a key component in their pigmentation. For instance, protodactynaphin, a glucoside of dactynaphin aglucones, is converted enzymatically to form different pigments in aphids, highlighting the biochemical complexity and importance of protoaphin aglucone in insect pigmentation (Bowie & Cameron, 1967).
Biosynthetic Studies in Aphids : Studies have explored the configuration of the glucoside linkage in protoaphins. This research helps in understanding the chemical structure and biosynthesis of protoaphins, providing insights into the biochemical pathways in aphids (Cameron & Craik, 1968).
Distribution and Stereochemistry in Aphids : The distribution and stereochemistry of protoaphins in various aphid species have been analyzed. Discoveries like deoxyprotoaphin indicate the diverse chemical nature of protoaphins and their role in aphid biology (Banks & Cameron, 1972).
Synthetic Studies and Biogenetic Applications : Research has also focused on the synthetic applications of protoaphins. The oxidative coupling reactions involving protoaphins have been studied, contributing to the understanding of aphid pigment biosynthesis and offering potential pathways for synthetic studies in other fields (Cameron & Chan, 1966).
Propriétés
Nom du produit |
Protoaphin aglucone |
|---|---|
Formule moléculaire |
C30H28O11 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(1R,3R,4S)-4,7,9-trihydroxy-1,3-dimethyl-6-[(1R,3R,4S)-4,7,9,10-tetrahydroxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C30H28O11/c1-8-17-23(26(35)10(3)40-8)20(13-5-12(31)6-14(32)19(13)28(17)37)21-15(33)7-16(34)22-24(21)30(39)25-18(29(22)38)9(2)41-11(4)27(25)36/h5-11,26-27,31-37H,1-4H3/t8-,9-,10-,11-,26-,27-/m1/s1 |
Clé InChI |
KLZOEWZFKUESNU-UYFDZFGUSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C2=C([C@H](O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5[C@@H]([C@H](O[C@@H](C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O |
SMILES canonique |
CC1C(C2=C(C(O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(C(OC(C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
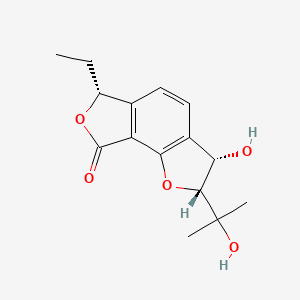
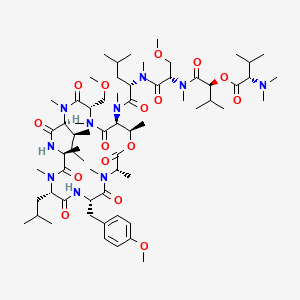
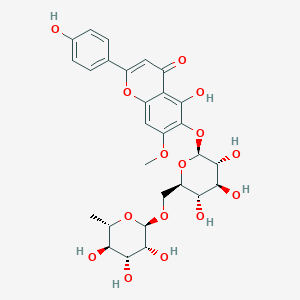
![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)
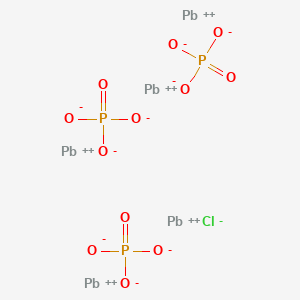
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
